molecular formula C13H16N4O2 B3197249 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide CAS No. 1004451-79-9

4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3197249
CAS No.: 1004451-79-9
M. Wt: 260.29 g/mol
InChI Key: CFKXDVXWVVUKFN-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Addition: Addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole ring, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-Amino-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

  • 4-Amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

  • 4-Amino-1-ethyl-N-(3-hydroxyphenyl)-1H-pyrazole-5-carboxamide

Uniqueness: 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring. The presence of the methoxy group at the 3-position of the phenyl ring contributes to its distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

4-amino-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-5-4-6-10(7-9)19-2/h4-8H,3,14H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKXDVXWVVUKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180071
Record name 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004451-79-9
Record name 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004451-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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